molecular formula C12H15ClO B3008534 (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 2260937-76-4

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol

Cat. No.: B3008534
CAS No.: 2260937-76-4
M. Wt: 210.7
InChI Key: YODOSUXIFIKCCI-CMPLNLGQSA-N
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Description

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a chlorophenylmethyl group and a hydroxyl group

Scientific Research Applications

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-chlorobenzyl bromide.

    Grignard Reaction: The 3-chlorobenzyl bromide is reacted with magnesium to form the Grignard reagent, which is then added to cyclopentanone to form the intermediate.

    Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[(3-Bromophenyl)methyl]cyclopentan-1-ol
  • (1R,2S)-2-[(3-Fluorophenyl)methyl]cyclopentan-1-ol
  • (1R,2S)-2-[(3-Methylphenyl)methyl]cyclopentan-1-ol

Uniqueness

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2S)-2-[(3-chlorophenyl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODOSUXIFIKCCI-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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